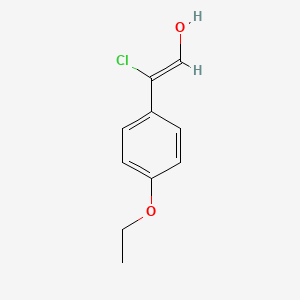

(Z)-2-chloro-2-(4-ethoxyphenyl)ethenol

Beschreibung

(Z)-2-Chloro-2-(4-ethoxyphenyl)ethenol is a chlorinated ethenol derivative featuring a 4-ethoxyphenyl substituent and a Z-configuration at the double bond. The Z-stereochemistry is critical for its molecular geometry, influencing intermolecular interactions such as hydrogen bonding and crystal packing. Such compounds are often intermediates in synthesizing heterocyclic frameworks, which are valuable in medicinal and agrochemical research .

Eigenschaften

Molekularformel |

C10H11ClO2 |

|---|---|

Molekulargewicht |

198.64 g/mol |

IUPAC-Name |

(Z)-2-chloro-2-(4-ethoxyphenyl)ethenol |

InChI |

InChI=1S/C10H11ClO2/c1-2-13-9-5-3-8(4-6-9)10(11)7-12/h3-7,12H,2H2,1H3/b10-7- |

InChI-Schlüssel |

HBUDMONMFFCMQY-YFHOEESVSA-N |

Isomerische SMILES |

CCOC1=CC=C(C=C1)/C(=C/O)/Cl |

Kanonische SMILES |

CCOC1=CC=C(C=C1)C(=CO)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-chloro-2-(4-ethoxyphenyl)ethenol typically involves the reaction of 4-ethoxybenzaldehyde with chloroacetaldehyde in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired product with high selectivity for the Z-isomer. The reaction conditions often include:

Solvent: Ethanol or methanol

Base: Sodium hydroxide or potassium carbonate

Temperature: Room temperature to 50°C

Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of (Z)-2-chloro-2-(4-ethoxyphenyl)ethenol can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of catalysts such as palladium on carbon can further enhance the efficiency of the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-2-chloro-2-(4-ethoxyphenyl)ethenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The double bond can be reduced to form the saturated alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles like ammonia or thiourea in the presence of a base.

Major Products

Oxidation: 2-chloro-2-(4-ethoxyphenyl)ethanone

Reduction: 2-chloro-2-(4-ethoxyphenyl)ethanol

Substitution: 2-amino-2-(4-ethoxyphenyl)ethenol or 2-thio-2-(4-ethoxyphenyl)ethenol

Wissenschaftliche Forschungsanwendungen

(Z)-2-chloro-2-(4-ethoxyphenyl)ethenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (Z)-2-chloro-2-(4-ethoxyphenyl)ethenol involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares (Z)-2-chloro-2-(4-ethoxyphenyl)ethenol with structurally or functionally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects on Reactivity and Stability The 4-ethoxyphenyl group in the target compound donates electron density via resonance, contrasting with electron-withdrawing groups (e.g., -Cl or -CO-) in analogs like the chlorobenzoyl derivative . This difference may enhance nucleophilic reactivity at the ethenol moiety. Z-Configuration: In hydrazinylidene analogs (e.g., ), the Z-configuration enables intramolecular hydrogen bonding (N–H⋯O), stabilizing planar geometries and promoting helical supramolecular architectures. Similar interactions are anticipated in (Z)-2-chloro-2-(4-ethoxyphenyl)ethenol.

Physicochemical Properties Lipophilicity: Etofenprox, with a 4-ethoxyphenyl group and ether linkages, exhibits high log Kow (5.9), favoring bioaccumulation . While the target compound lacks a benzyl ether, its ethoxy group may confer moderate hydrophobicity. Hydrogen Bonding: Hydrazinylidene derivatives (e.g., ) form N–H⋯O bonds critical for crystal packing. Replacement of hydrazinylidene with ethenol in the target compound may shift H-bonding motifs to O–H⋯Cl or O–H⋯O interactions.

Synthetic Utility Hydrazinylidene chlorides (e.g., ) are precursors to spiroheterocycles via annulation reactions. The target compound’s ethenol group could serve as a Michael acceptor or participate in cycloadditions for oxazole or pyran synthesis. benzyl ether) likely alter mode of action.

Crystallographic Behavior

- Steric effects from substituents (e.g., 4-methylphenyl in vs. 4-methoxyphenyl in ) influence dihedral angles between aromatic rings. The 4-ethoxyphenyl group’s bulk may similarly affect the target compound’s crystal lattice.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.